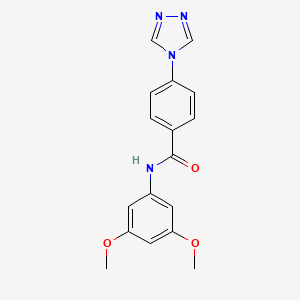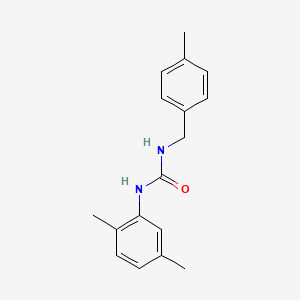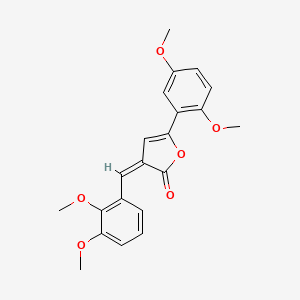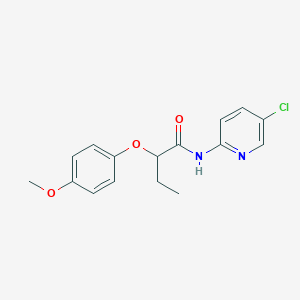
N-(3,5-dimethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTB and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DMPTB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. DMPTB has been shown to inhibit the activity of fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, DMPTB has been shown to inhibit the growth of various cancer cells, possibly by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DMPTB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of fatty acid synthase, which can lead to decreased lipid synthesis. DMPTB has also been shown to inhibit the growth of various cancer cells, possibly by inducing cell cycle arrest and apoptosis. Additionally, DMPTB has been shown to have anti-inflammatory and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMPTB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMPTB has also been shown to have low toxicity in various cell lines. However, DMPTB has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, DMPTB has not been extensively tested in animal models, and its efficacy and safety in vivo are not yet known.
Zukünftige Richtungen
There are several future directions for research on DMPTB. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, DMPTB could be modified to improve its efficacy and reduce its toxicity. Finally, DMPTB could be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
DMPTB is a promising chemical compound that has shown potential in various scientific research applications. It has been synthesized using various methods and has been investigated for its anti-inflammatory, anti-tumor, and anti-fungal properties. DMPTB has also been tested as a potential inhibitor of the enzyme fatty acid synthase and has been investigated for its use in photodynamic therapy. While DMPTB has several advantages for lab experiments, its mechanism of action is not fully understood, and its efficacy and safety in vivo are not yet known. There are several future directions for research on DMPTB, including investigating its potential as a therapeutic agent, elucidating its mechanism of action, and testing it in animal models.
Synthesemethoden
DMPTB can be synthesized using various methods, but the most common method involves the reaction of 3,5-dimethoxyaniline with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base. The reaction yields DMPTB as a white solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPTB has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-fungal properties. DMPTB has also been tested as a potential inhibitor of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, DMPTB has been investigated for its use in photodynamic therapy, which is a type of cancer treatment that involves the use of light and a photosensitizer to destroy cancer cells.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-7-13(8-16(9-15)24-2)20-17(22)12-3-5-14(6-4-12)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUHBBYTHPNDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)


![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)
![N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4956378.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)


![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)
![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)